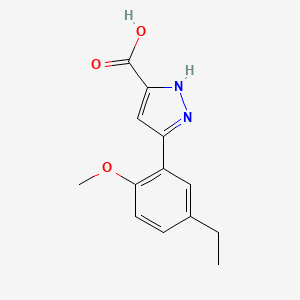

5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Description

5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a carboxylic acid group at position 3 and a substituted phenyl ring at position 5. The phenyl substituents include an ethyl group at position 5 and a methoxy group at position 6.

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

3-(5-ethyl-2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C13H14N2O3/c1-3-8-4-5-12(18-2)9(6-8)10-7-11(13(16)17)15-14-10/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17) |

InChI Key |

ITMKPBFWMDVZJO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Knorr-Type Pyrazole Synthesis

The most widely reported method involves the [3+2] cyclocondensation of 1,3-diketones or β-ketoesters with hydrazines (Scheme 1). For the target compound, the diketone precursor must incorporate the 5-ethyl-2-methoxyphenyl moiety.

- Synthesis of 4-(5-Ethyl-2-methoxyphenyl)-2,4-diketoester :

Cyclocondensation with Hydrazine :

- Treat the diketoester with hydrazine hydrate in acetic acid under reflux.

- Regioselectivity : Controlled by steric and electronic effects of the substituents. The 5-ethyl-2-methoxyphenyl group directs the hydrazine to attack the β-keto position, forming the desired pyrazole regioisomer.

- Conditions : AcOH, 100°C, 6 h. Yield: 65–78%.

Hydrolysis of Ester to Carboxylic Acid :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diketoester formation | Diethyl oxalate, NaH, EtOH | 82 |

| Cyclocondensation | Hydrazine hydrate, AcOH | 75 |

| Hydrolysis | NaOH (50%), EtOH/H2O, 45°C | 93 |

Bromination-Hydrolysis Sequence for Functionalization

Bromination of Pyrazole Intermediates

In cases where direct cyclocondensation is challenging, a bromination-hydrolysis pathway is employed (Scheme 2):

Procedure :

- Synthesis of 5-Hydroxy-pyrazole-3-carboxylate :

- Bromination with POBr3 :

- Hydrolysis to Carboxylic Acid :

- Bromination efficiency: 55.9% (isolated as yellowish oil).

- Hydrolysis yield: 93.2% (white solid).

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Aryl Group Introduction

For late-stage functionalization, palladium-catalyzed cross-coupling can introduce the 5-ethyl-2-methoxyphenyl group (Scheme 3):

Procedure :

- Synthesis of Pyrazole-3-boronic Acid :

- Convert pyrazole-3-carboxylate to the corresponding boronic ester via Miyaura borylation.

- Coupling with 5-Ethyl-2-methoxyphenyl Halide :

- Hydrolysis to Carboxylic Acid :

- Higher yields achieved with electron-rich aryl halides.

- Steric hindrance from the ethyl group necessitates elevated temperatures.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Knorr cyclocondensation | High regioselectivity, scalable | Requires diketoester synthesis |

| Bromination-hydrolysis | Tolerates sensitive substituents | Low bromination efficiency |

| Cross-coupling | Modular aryl group introduction | Costly catalysts, multi-step process |

Spectroscopic Characterization

Key Data from Analogous Compounds ():

- 1H NMR (DMSO-d6) : δ 12.5 (s, 1H, COOH), 7.8–6.8 (m, 3H, aryl-H), 4.1 (q, 2H, OCH2), 2.6 (q, 2H, CH2CH3), 1.3 (t, 3H, CH3).

- LC-MS : m/z 275.1 [M+H]+ (calculated for C14H16N2O3: 274.11).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

Oxidation: Formation of 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxaldehyde.

Reduction: Formation of 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-methanol.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The methoxy and ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Electron-Withdrawing Groups (EWGs)

- 5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid :

- 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic Acid: The chloro group (another EWG) may enhance reactivity but is associated with toxicity (harmful by inhalation, skin contact, or ingestion) .

Electron-Donating Groups (EDGs)

- 5-(2-Ethoxyphenyl)-1H-pyrazole-3-carboxylic Acid :

Target Compound: 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic Acid

- Ethyl and Methoxy Groups: The ethyl group introduces steric bulk, possibly enhancing binding to hydrophobic enzyme pockets. Methoxy at position 2 balances electron donation and moderate lipophilicity.

Physicochemical and Pharmacokinetic Properties

*LogP values estimated based on substituent contributions.

Biological Activity

5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1344687-93-9) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₃H₁₄N₂O₃

- Molecular Weight : 246.26 g/mol

- CAS Number : 1344687-93-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by carboxylation processes. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activities. Studies have shown that compounds containing the pyrazole structure can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer

In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell cycle progression, suggesting their potential as therapeutic agents against multiple cancer types .

Anti-inflammatory and Antibacterial Activities

In addition to anticancer effects, pyrazole derivatives have been evaluated for anti-inflammatory and antibacterial properties. For instance, some studies reported that specific substitutions on the pyrazole ring enhance anti-inflammatory activity by modulating inflammatory pathways. Moreover, antibacterial assays have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences biological activity. For example, compounds with methoxy or halogen substituents exhibited enhanced potency against cancer cell lines.

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Methoxy Group | High | Enhances solubility and bioavailability |

| Halogen Substituents | Moderate | Modulates electronic properties |

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of several pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating IC₅₀ values in low micromolar ranges, indicating potent antiproliferative effects. The study concluded that further optimization could lead to more effective anticancer agents .

Study 2: Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The results indicated that this compound inhibited key inflammatory cytokines in vitro. This suggests a potential therapeutic role in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.